![molecular formula C10H12BBrO2 B14233753 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane CAS No. 383197-18-0](/img/structure/B14233753.png)
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromophenyl group attached to a dioxaborinane ring, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane typically involves the reaction of 2-bromobenzyl alcohol with boronic acid or its derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include boronic acids, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom in the dioxaborinane ring facilitates the formation of carbon-carbon bonds by participating in transmetalation reactions with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the bromophenyl group.
2-Bromophenylboronic Acid: Contains a bromophenyl group but does not have the dioxaborinane ring.
Pinacolborane: Another boron-containing compound used in organic synthesis but with different reactivity and applications.
Uniqueness
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is unique due to its combination of a bromophenyl group and a dioxaborinane ring, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propriétés
Numéro CAS |
383197-18-0 |
|---|---|
Formule moléculaire |
C10H12BBrO2 |
Poids moléculaire |
254.92 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2 |
Clé InChI |
KHJIZHREIBVCAW-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



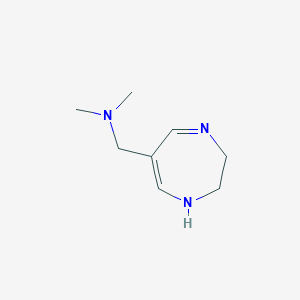
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)

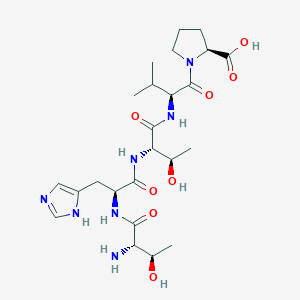
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
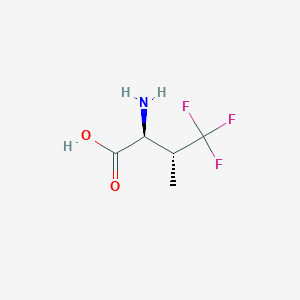
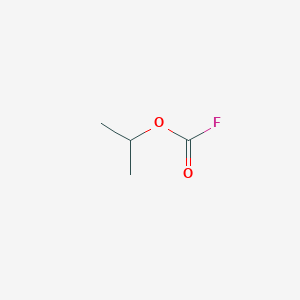

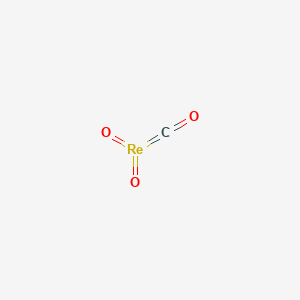
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
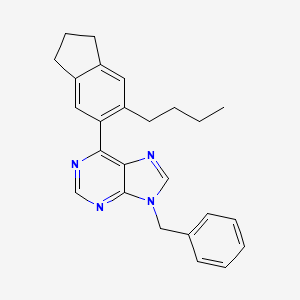
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
